molecular formula C11H14N2O3 B8373528 2-(5-amino-6-nitro-2,3-dihydro-1H-inden-2-yl)ethanol

2-(5-amino-6-nitro-2,3-dihydro-1H-inden-2-yl)ethanol

Cat. No. B8373528
M. Wt: 222.24 g/mol
InChI Key: JAILRSNPYTVFON-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

Acetamide 155 (24.0 g, 78 mmol) was suspended in MeOH (350 mL), H2O (180 mL) and cHCl (150 mL), and stirred at reflux temperature for 1 h. The resulting orange solution was cooled to 20° C. and the solvent evaporated to give nitroaniline 156 (17.4 g, 100%) as an orange solid: mp 89-91° C.; 1H NMR δ 7.90 (s, 1H, H-4), 6.62 (s, 1H, H-7), 6.02 (br s, 2H, NH2), 3.74 (t, J=6.6 Hz, 2H, CH2O), 2.96-3.04 (m, 2H, H-1, H-3), 2.49-2.60 (m, 3H, H-1, H-2, H-3), 1.77 (q, J=6.6 Hz, 2H, CH2), 1.40 (br s, 1H, OH); 13C NMR δ 153.4, 144.3, 133.0, 131.2, 120.9, 113.5, 61.7, 39.3, 38.2, 37.7, 37.2. Anal. calcd for C11H14N2O3: C, 59.5; H, 6.4; N, 12.6. Found: C, 59.7; H, 6.3; N, 12.2%.
Name
Acetamide
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH:7]1[CH2:15][C:14]2[C:9](=[CH:10][C:11]([N+:20]([O-:22])=[O:21])=[C:12]([NH:16]C(=O)C)[CH:13]=2)[CH2:8]1)(=O)C.O.[CH]Cl>CO>[NH2:16][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][C:11]=1[N+:20]([O-:22])=[O:21])[CH2:8][CH:7]([CH2:6][CH2:5][OH:4])[CH2:15]2 |^3:23|

Inputs

Step One
Name
Acetamide
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)OCCC1CC2=CC(=C(C=C2C1)NC(C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
reactant
Smiles
[CH]Cl
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CC(CC2=CC1[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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